6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Mechanism of Action
Target of Action
The pyrrolidine ring, a part of the compound’s structure, is a common feature in many biologically active compounds .
Mode of Action
Without specific information on this compound, it’s challenging to determine its exact mode of action. The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been used in the treatment of various human diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Spirocyclization: The spirocyclic structure is formed by cyclizing the intermediate compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl-pyridine core but lacks the spirocyclic structure.
Pyrrolidine derivatives: Similar in terms of nitrogen-containing heterocycles but differ in their ring structures and functional groups.
Uniqueness
6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a trifluoromethyl-pyridine core with a spirocyclic structure, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-2-5-18-11(6-9)19-7-10(12(20)21)13(8-19)3-1-4-13/h2,5-6,10H,1,3-4,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZVOZAMRLBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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